Carbonic acid, phenyl m-tolyl ester
Description
Carbonic acid, phenyl m-tolyl ester (CAS: Not explicitly provided in evidence; synonyms include derivatives like m-tolyl phenylacetate and structurally related compounds) is a diaryl carbonate ester composed of a phenyl group and a meta-tolyl (3-methylphenyl) group linked via a carbonate bridge (O=C(O-)₂). This compound belongs to the broader class of aromatic carbonates, which are synthesized via reactions between phenols and carbonate precursors (e.g., phosgene, chloroformates) or catalytic O-acylation methods . Applications of diaryl carbonates span polymer production, agrochemical intermediates, and fragrance components .
Properties
CAS No. |
17146-02-0 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-methylphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
WIGAXRXPYDTQHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Synonyms |
Carbonic acid phenyl m-tolyl ester |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via nucleophilic acyl substitution. In the initial step, phosgene reacts with phenol in the presence of a tertiary amine catalyst (e.g., triethylamine) to form phenyl chloroformate. Critical parameters include:
-
Temperature: 0–25°C to minimize side reactions
-
Solvent: Non-polar media such as toluene or xylene to stabilize intermediates
-
Base: Alkali metal carbonates (e.g., K₂CO₃) to neutralize HCl byproducts
The second step involves m-cresol’s oxygen nucleophile attacking the electrophilic carbonyl carbon of phenyl chloroformate. Patent data indicate that maintaining a pH range of 5.5–8.5 is crucial to balance reaction velocity against hydrolysis risks. Excess m-cresol (1.2–1.5 eq) drives the reaction to completion, with typical yields of 68–75% after purification.
Table 1: Optimized Conditions for Phosgene-Mediated Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Maximizes kinetics while minimizing decomposition |
| Catalyst Loading | 10–15 mol% Et₃N | Accelerates chloroformate formation |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| m-Cresol Equivalents | 1.3 eq | Balances stoichiometry and side reactions |
Catalytic Innovations and Ligand Design
Recent advances in palladium catalysis, though primarily developed for ester rearrangements, suggest potential applications in diaryl carbonate synthesis. The "ester dance" mechanism, which involves reversible Pd-mediated C─O bond cleavage and reformation, could theoretically enable direct coupling of phenol and m-cresol derivatives without phosgene intermediates.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency and product purity. Patent data highlight:
Solvent Systems
Base Selection
| Base Type | Advantages | Drawbacks |
|---|---|---|
| K₂CO₃ | Mild, minimizes hydrolysis | Slow HCl neutralization |
| NaOH | Fast acid scavenging | Promotes saponification |
| Organic amines (e.g., Et₃N) | In-situ catalysis | Difficult removal from product |
Chemical Reactions Analysis
Types of Reactions: Methylmalonic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Methylmalonic Acid-d3 can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methylmalonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methylmalonic acid.
Biology: The compound is used in metabolic studies to trace the pathways of methylmalonic acid in biological systems.
Medicine: It is employed in clinical diagnostics to assess vitamin B12 deficiency by measuring the levels of methylmalonic acid in blood and urine samples.
Industry: Methylmalonic Acid-d3 is used in the quality control of pharmaceuticals and in the development of new drugs
Mechanism of Action
Methylmalonic Acid-d3 exerts its effects by acting as a stable isotope-labeled internal standard. In mass spectrometry, it helps in the accurate quantification of methylmalonic acid by compensating for matrix effects and variations in the analytical process. The molecular targets and pathways involved include the metabolic pathways of methylmalonic acid, where it serves as a reference compound to study the conversion of methylmalonyl-CoA to succinyl-CoA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diphenyl Carbonate (DPC)
- Structure : Symmetrical diaryl carbonate with two phenyl groups (C₁₃H₁₀O₃).
- Synthesis: Typically produced via phosgenation of phenol or transesterification .
- Key Differences: Reactivity: DPC’s symmetry enhances its utility in polycarbonate synthesis, whereas phenyl m-tolyl ester’s asymmetric structure may reduce crystallinity and alter polymer properties . Applications: DPC is a key monomer for engineering plastics (e.g., Lexan), while phenyl m-tolyl ester’s meta-methyl group could improve thermal stability in niche polymer blends .
tert-Butyl Phenyl Carbonate
- Structure : Contains a bulky tert-butyl group (C₁₁H₁₄O₃).
- Synthesis: High-yield coupling of tert-butyl boronic acid with phenolic precursors under catalytic conditions (89% yield in analogous reactions) .
- Key Differences: Steric Effects: The tert-butyl group increases steric hindrance, reducing reactivity in further derivatization compared to phenyl m-tolyl ester .
Carbonic Acid, Octyl Phenyl Ester
- Structure : Long alkyl chain (C₁₅H₂₂O₃).
- Synthesis : Reported in metabolite studies with moderate yields (72% in GC-MS-detected pathways) .
- Key Differences :
Ortho- and Para-Tolyl Carbonates
- Structure : Differ in methyl substitution position (ortho or para).
- Reactivity :
- Bioactivity : In antifungal studies, o-tolyl amides outperformed m- and p-tolyl analogs, suggesting positional effects on biological activity .
Data Table: Comparative Analysis of Diarylcarbonates
Research Findings and Implications
- Synthetic Challenges : The meta-methyl group in phenyl m-tolyl ester introduces moderate steric effects, reducing coupling yields compared to para-substituted analogs .
- Thermodynamic Stability : In Fries rearrangement studies, m-tolyl acetate demonstrated slower reaction kinetics than its ortho and para isomers, suggesting meta-substituted carbonates may exhibit similar stability .
- Bioactivity Potential: Structural analogs like Fenamiphos (containing a 3-methyl-4-(methylthio)phenyl group) highlight the role of meta-substituted aromatic esters in agrochemical design .
Q & A
Basic: What are the established synthesis methods for phenyl m-tolyl carbonate, and how are reaction conditions optimized?
Methodological Answer:
Phenyl m-tolyl carbonate is synthesized via esterification, typically involving the reaction of m-cresol derivatives (e.g., m-tolyl chloride) with phenyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Optimization focuses on solvent choice (anhydrous ether or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis . Kinetic studies using NMR or FTIR can monitor reaction progress .
Advanced: How can researchers resolve discrepancies in reported melting points or thermal stability data for this compound?
Methodological Answer:
Discrepancies in thermal data (e.g., melting points) require cross-validation using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, conflicting values (e.g., 423.9 K vs. 424.48 K ) may arise from polymorphic forms or impurities. Researchers should compare purification methods (recrystallization vs. column chromatography) and employ high-resolution mass spectrometry (HRMS) to confirm purity .
Basic: What spectroscopic techniques are critical for characterizing phenyl m-tolyl carbonate, and what key features should be identified?
Methodological Answer:
- FTIR : Confirm carbonyl (C=O) stretches (~1750 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
- GC/MS : Identify molecular ion peaks (e.g., m/z 226 for related esters ) and fragmentation patterns.
- ¹H NMR : Assign signals for phenyl (δ 7.2–7.5 ppm) and m-tolyl (δ 2.3 ppm for methyl) groups, ensuring integration matches expected substituents .
Advanced: What mechanistic insights explain the reactivity of phenyl m-tolyl carbonate in nucleophilic substitution reactions?
Methodological Answer:
The carbonate’s electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by amines or alcohols), following a two-step mechanism: (1) tetrahedral intermediate formation and (2) leaving group expulsion. Kinetic isotope effects (KIEs) and computational studies (DFT) can elucidate rate-determining steps. Steric hindrance from the m-tolyl group may slow reactivity compared to unsubstituted analogs .
Basic: How does the compound’s nomenclature align with IUPAC guidelines, and what are common naming pitfalls?
Methodological Answer:
The IUPAC name carbonic acid, phenyl m-tolyl ester denotes a carbonate ester with phenyl and 3-methylphenyl groups. Common errors include misassigning substituent positions (e.g., using "meta" instead of "3-methylphenyl") or omitting the ester suffix. Systematic naming requires numbering the toluene ring to prioritize the methyl group at position 3 .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions for storage or application studies?
Methodological Answer:
Stability assays involve:
- pH Studies : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC.
- Thermal Stress Testing : Use accelerated aging (40–60°C) with periodic sampling to model shelf life.
- Surface Reactivity : Probe interactions with silica or polymer surfaces using XPS or ToF-SIMS, as indoor surfaces may catalyze decomposition .
Advanced: What strategies mitigate challenges in isolating phenyl m-tolyl carbonate from reaction mixtures with similar byproducts?
Methodological Answer:
Separation challenges arise due to structurally similar esters. Strategies include:
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit differential solubility.
- Derivatization : Convert impurities into UV-active derivatives (e.g., silylation for GC/MS detection ).
Basic: What are the compound’s applications as a synthetic intermediate in advanced organic reactions?
Methodological Answer:
Phenyl m-tolyl carbonate serves as:
- Protecting Group : Temporarily mask alcohols or amines via carbonate formation, removable under mild acidic conditions.
- Polymer Precursor : Participate in step-growth polymerization with diols to form polycarbonates.
- Cross-Coupling Substrate : Act as an electrophile in Pd-catalyzed reactions with arylboronic acids .
Advanced: How can computational chemistry predict the compound’s behavior in novel reaction environments?
Methodological Answer:
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model:
- Solvent Effects : Solvation free energies in polar vs. nonpolar solvents.
- Transition States : Energy barriers for nucleophilic attacks.
- Thermodynamic Stability : Compare with analogs (e.g., ortho- or para-substituted esters) to predict reactivity trends .
Advanced: What analytical workflows validate the compound’s identity and purity in interdisciplinary studies?
Methodological Answer:
A tiered approach ensures reliability:
Primary Confirmation : HRMS and elemental analysis.
Purity Assessment : HPLC with UV/RI detection (≥98% purity).
Structural Validation : 2D NMR (HSQC, HMBC) to assign connectivity.
Cross-Lab Reproducibility : Share samples with independent labs for DSC and IR comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
